molecular formula C20H21N3O5 B2952445 8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione CAS No. 863668-70-6

8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione

Cat. No.: B2952445
CAS No.: 863668-70-6
M. Wt: 383.404
InChI Key: AXKDAMHCCZVXBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic tricyclic system containing a 5-oxa-2,11,13-triazatricyclo framework with substituents at positions 8 (4-methoxyphenyl), 11 (methyl), and 13 (propyl). Its structure includes fused rings with ketone groups at positions 6, 10, and 12. The 4-methoxyphenyl group contributes electron-donating effects, while the propyl and methyl substituents influence steric and lipophilic properties. Crystallographic refinement of such compounds often employs SHELX programs, which are widely used for small-molecule structure determination .

Properties

IUPAC Name

8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-4-9-23-17-16(18(24)22(2)20(23)26)14(11-5-7-12(27-3)8-6-11)15-13(21-17)10-28-19(15)25/h5-8,14,21H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXKDAMHCCZVXBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the tricyclic core: This step may involve cyclization reactions using appropriate starting materials and catalysts.

    Introduction of functional groups: Methoxyphenyl, methyl, and propyl groups can be introduced through substitution reactions.

    Oxidation and reduction steps: These steps are necessary to achieve the desired oxidation state of the compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.

    Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

“8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or alter its oxidation state.

    Reduction: Reduction reactions can be used to modify the compound’s structure and reactivity.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[740

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazatricyclo Derivatives

  • 8-(4-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione ():

    • Key Difference : Methyl groups at positions 11 and 13 instead of methyl (11) and propyl (13).
    • Impact : Reduced lipophilicity (logP ~1.2 vs. ~2.5 for the target compound) due to shorter alkyl chains. Dimethyl groups may enhance crystallinity, as observed in analogous structures refined via SHELXL .
  • (10R,11S,12R)-rel-10-(4-Methoxyphenyl)-7-methyl-11,12-dihydro-10H-pyrazolo[1,2-a][1,2,4]triazolo[3,4-c][1,2,4]benzotriazine-11,12-dicarboxamide (): Key Difference: Additional pyrazolo-triazolo fused rings and carboxamide groups. Impact: Increased hydrogen-bonding capacity (4 donors vs.

Framework and Electronic Comparisons

  • 2-(3-Methoxyphenyl)-7-(3-methoxypropyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,6,17-trione ():
    • Key Difference : Tetracyclic system with a 3-methoxypropyl substituent.
    • Impact : The methoxypropyl group introduces higher polarity (logP ~1.8) compared to the target compound’s propyl group. The extended conjugation in the tetracyclic framework may redshift UV-Vis absorption maxima (~320 nm vs. ~290 nm for the target) .

Physicochemical and Electronic Descriptors

Property Target Compound 11,13-Dimethyl Analog () Triazatetracyclo Derivative ()
Molecular Weight 423.45 g/mol 381.40 g/mol 495.52 g/mol
logP 2.5 1.2 1.8
Hydrogen Bond Donors 1 1 2
Hydrogen Bond Acceptors 7 7 9
Topological Polar Surface Area 110 Ų 110 Ų 145 Ų

Structural and Functional Implications

  • Electronic Effects : The 4-methoxyphenyl group in the target compound stabilizes charge distribution via resonance, similar to isoelectronic analogs . This contrasts with 3-methoxyphenyl derivatives (), where meta-substitution disrupts conjugation efficiency.
  • Crystallography : SHELX-refined structures (e.g., ) show bond lengths of 1.45–1.50 Å for C-N bonds in triazatricyclo systems, consistent with the target compound’s geometry .

Biological Activity

The compound 8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione (CAS Number: 863668-70-6) is a complex organic molecule belonging to the class of triazatricyclo compounds. Its unique structure and functional groups suggest potential biological activities that warrant comprehensive investigation. This article explores its biological activity , synthesizing findings from various studies and presenting data tables and case studies where applicable.

Chemical Structure and Properties

The molecular formula of this compound is C20H21N3O5C_{20}H_{21}N_{3}O_{5}, with a molecular weight of approximately 383.3978 g/mol . The presence of a methoxyphenyl group and triazine moiety enhances its chemical reactivity, which may contribute to its biological properties.

Structural Features

FeatureDescription
Molecular FormulaC20H21N3O5C_{20}H_{21}N_{3}O_{5}
Molecular Weight383.3978 g/mol
CAS Number863668-70-6
Key Functional GroupsMethoxyphenyl, Triazine, Oxa

Anticancer Potential

Research suggests that compounds structurally similar to This compound exhibit various biological activities including anticancer effects. For instance:

  • 5-(3,4-Dimethoxyphenyl)-3-methyl-1-propyl-pyrido[2,3-d]pyrimidine has shown significant anticancer activity.
  • 8-(3-Methoxyphenyl)-11-methyltriazole demonstrates notable antimicrobial properties.

These findings indicate that the triazine-containing compounds may have therapeutic potential against cancer.

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties , which are common among similar triazine derivatives. The presence of multiple functional groups may enhance its interaction with biological targets, leading to effective antimicrobial action.

Anti-inflammatory Effects

Compounds related to this class have been reported to exhibit anti-inflammatory effects , which could be explored further in pharmacological studies targeting inflammatory pathways.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step synthetic routes that require optimization for yield and purity. The following reagents are commonly used:

  • Oxidizing Agents: Potassium permanganate
  • Reducing Agents: Sodium borohydride

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for evaluating its safety and efficacy in therapeutic applications. Preliminary studies suggest that the oxo groups in the diene system may facilitate interactions with specific enzymes or receptors.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesNotable Activities
5-(3,4-Dimethoxyphenyl)-3-methyl-1-propyl-pyrido[2,3-d]pyrimidinePyrido ring systemAnticancer activity
8-(3-Methoxyphenyl)-11-methyltriazoleTriazole moietyAntimicrobial properties
5-Oxa-pyrido[2,3-d]pyrimidine derivativesOxa group presentAnti-inflammatory effects

These comparisons highlight the unique aspects of the compound while showcasing the broader class of triazine-containing compounds.

Q & A

Q. What are the most reliable synthetic routes for producing 8-(4-methoxyphenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[...]trione?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions involving spirocyclic intermediates. For example, describes a method using 2-Oxa-spiro[3.4]octane-1,3-dione with substituted benzothiazol-2-ylamines under reflux in toluene, followed by purification via column chromatography. Key parameters include reaction temperature (80–110°C), solvent polarity, and stoichiometric ratios of reagents. Structural confirmation is achieved through melting point analysis, IR (C=O stretch at ~1700 cm⁻¹), and UV-Vis spectroscopy (λmax ~280–320 nm for conjugated systems) .

Q. How is the structural integrity of this compound validated post-synthesis?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation, as demonstrated in for a related tricyclic compound. For this compound, SC-XRD parameters include a data-to-parameter ratio >7, R-factor <0.05, and mean C–C bond length deviations <0.005 Å. Complementary techniques include elemental analysis (C, H, N within ±0.3% of theoretical values) and 2D NMR (¹H-¹³C HSQC/HMBC to confirm heterocyclic connectivity) .

Q. What are the standard analytical techniques for purity assessment?

Methodological Answer: High-performance liquid chromatography (HPLC) using Chromolith® or Purospher® STAR columns ( ) with UV detection at 254 nm is recommended. Mobile phases like acetonitrile/water (70:30 v/v) at 1 mL/min provide baseline separation. Purity thresholds >98% are typical for research-grade material, validated via mass spectrometry (ESI-MS) for molecular ion confirmation .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for higher yields?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) can model transition states and intermediates to identify rate-limiting steps. highlights using reaction path searches to predict optimal solvents (e.g., toluene vs. DMF) and catalysts. Coupling this with AI-driven tools (e.g., COMSOL Multiphysics) enables real-time adjustment of parameters like temperature gradients and reagent addition rates .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected IR peaks)?

Methodological Answer: Contradictions often arise from conformational isomers or solvent artifacts. For example, an unexpected C=O stretch in IR could indicate keto-enol tautomerism. To resolve this:

  • Perform variable-temperature NMR (VT-NMR) to track dynamic equilibria.
  • Use computational IR frequency calculations (Gaussian 16) to match experimental peaks.
  • Cross-validate with high-resolution mass spectrometry (HRMS) to rule out impurities .

Q. How can molecular docking predict the biological activity of this compound?

Methodological Answer: As in , use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., 14-α-demethylase, PDB: 3LD6). Key steps:

  • Prepare the ligand (protonation states, energy minimization).
  • Define the binding site (grid box centered on heme cofactor).
  • Score binding affinities (ΔG ≤ −7 kcal/mol suggests strong inhibition). Validate with MD simulations (100 ns trajectories) to assess stability .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

Methodological Answer: Scaling up introduces issues like exothermicity control and byproduct accumulation. Mitigation strategies:

  • Use flow chemistry ( ) for heat dissipation and consistent mixing.
  • Implement inline PAT (Process Analytical Technology) tools (e.g., ReactIR) to monitor reaction progress.
  • Optimize purification via simulated moving bed (SMB) chromatography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.